2-Heptyl-1-benzothiophene

Übersicht

Beschreibung

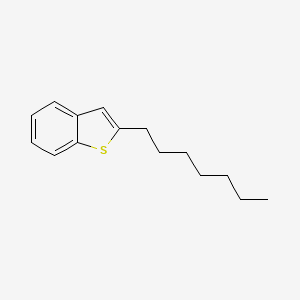

2-Heptyl-1-benzothiophene is a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . It is used in the synthesis of diarylethenes and their disulfonyl derivatives .

Synthesis Analysis

The synthesis of 2-Heptyl-1-benzothiophene involves a one-step intermolecular process from easily available o-silylaryl triflates and alkynyl sulfides . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular and electronic structure and spectroscopic properties of benzothiophene molecules have been studied theoretically, using different levels of quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations .Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .Wissenschaftliche Forschungsanwendungen

Electrochemically-Promoted Synthesis

Benzothiophenes can be synthesized under electrochemical conditions . The process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate . This method is efficient and environmentally friendly, offering a new approach to the synthesis of benzothiophene derivatives .

Medicinal Chemistry

Benzothiophenes have diverse applications in medicinal chemistry . For instance, multisubstituted benzothiophenes such as sertaconazole and raloxifene have been used in pharmaceutical sciences . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .

Materials Science

In the field of materials science, benzothiophenes are also widely used . They are present in many natural products and have diverse applications . The development of efficient methods for the construction of benzothiophene and its derivatives is crucial .

One-Step Synthesis

A one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides has been reported . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .

Multisubstituted Benzothiophene Derivatives

The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound has been achieved . This is due to the good functional group tolerance and versatile C2 functionalizations .

Construction of Benzothiophene Skeleton

The construction of the benzothiophene skeleton and the introduction of substituents are still challenging due to the limited methods available . However, novel approaches are being developed, such as the formation of benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .

Wirkmechanismus

Target of Action

2-Heptyl-1-benzothiophene, also known as 2H-BT, is an organic compound that belongs to a family of heterocyclic aromatic compounds containing benzene and sulfur atoms. It has been used in the preparation of diarylethenes and their disulfonyl derivatives . The primary targets of 2-Heptyl-1-benzothiophene are these diarylethenes, which are highly fluorescent only in the closed form .

Mode of Action

The interaction of 2-Heptyl-1-benzothiophene with its targets involves the introduction of acetyl groups at the 6,6′ positions and heptyl groups at the 2,2′ positions in disulfonyl diarylethene . This modification leads to an increase in the fluorescence quantum yield and fluorescence lifetime .

Biochemical Pathways

The biochemical pathways affected by 2-Heptyl-1-benzothiophene involve photochromic and photophysical properties . The oxidation of sulfide to sulfone in the diarylethene varies the fatigue resistance and photophysical properties . These properties can be optimized by controlling substituents and/or the oxidation state of the diarylethenes .

Result of Action

The action of 2-Heptyl-1-benzothiophene results in an increase in the fluorescence quantum yield and fluorescence lifetime of its targets . This change in properties is due to the introduction of acetyl and heptyl groups at specific positions in the target molecules .

Action Environment

The action of 2-Heptyl-1-benzothiophene is influenced by environmental factors such as light. For example, the recording to and erasing of information from the materials by an alternating illumination with UV and visible light, and the accompanying strong fluorescence intensity changes provided a highly efficient information readout system, which may be applicable to erasable optical data-storage elements .

Safety and Hazards

Zukünftige Richtungen

The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . A modular approach to underexplored, unsymmetrical 1benzothieno [3,2-b] 1benzothiophene (BTBT) scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .

Eigenschaften

IUPAC Name |

2-heptyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20S/c1-2-3-4-5-6-10-14-12-13-9-7-8-11-15(13)16-14/h7-9,11-12H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQYADHXMPKIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.